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Compound of Interest

Compound Name: CP-868388 free base

Cat. No.: B1669575 Get Quote

The compound identifier CP-868388 presents a unique case in drug discovery literature,

referring to two distinct molecules developed for different therapeutic targets. This technical

guide provides an in-depth exploration of the discovery and development history of both

entities: a pioneering screening hit for inhibitors of the β-catenin/B-Cell Lymphoma 9 (BCL9)

protein-protein interaction (PPI) and a potent peroxisome proliferator-activated receptor alpha

(PPARα) agonist. This document is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of the available scientific data.

Part 1: CP-868388 as a β-Catenin/B-Cell Lymphoma
9 (BCL9) Protein-Protein Interaction Inhibitor
Discovery and Scientific Rationale
CP-868388 emerged as a key screening hit from an AlphaScreen assay designed to identify

small molecules that disrupt the interaction between β-catenin and BCL9.[1][2] This protein-

protein interaction is a critical downstream step in the canonical Wnt signaling pathway.

Aberrant activation of this pathway is a well-established driver in a variety of human cancers.

By binding to β-catenin, BCL9 acts as a crucial coactivator, recruiting other components of the

transcriptional machinery to activate target genes involved in cell proliferation, survival, and

metastasis. Therefore, inhibiting the β-catenin/BCL9 interaction presents a compelling

therapeutic strategy for cancers with dysregulated Wnt signaling.
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From Screening Hit to Optimized Lead: The
Development of ZW4864
While CP-868388 itself served as a foundational chemical scaffold, further optimization was

necessary to enhance its potency and drug-like properties. This led to the development of

several derivatives, most notably ZW4864.[1][3] ZW4864 demonstrated significantly improved

activity in disrupting the β-catenin/BCL9 PPI, leading to the downregulation of oncogenic Wnt

target genes and the suppression of cancer cell invasiveness.[1][3] Preclinical studies in a

patient-derived xenograft (PDX) mouse model of triple-negative breast cancer showed that

ZW4864 could effectively suppress tumor growth and modulate β-catenin target gene

expression in vivo.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data for CP-868388 derivatives and the

optimized compound ZW4864.

Compound Target Assay Type Ki (μM) Reference

CPPAA-30
β-catenin/BCL9

PPI
AlphaScreen 3.6 [1]

ZW4864
β-catenin/BCL9

PPI
AlphaScreen 0.76

Compound Cell Line Assay Type IC50 (μM) Reference

ZW4864

SW480

(colorectal

cancer)

TOPFlash

Luciferase
7.0

ZW4864

Wnt3a-activated

MDA-MB-468

(breast cancer)

TOPFlash

Luciferase
6.3

ZW4864

HEK293 (β-

catenin

expressing)

TOPFlash

Luciferase
11
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Compound
Administration
Route

Bioavailability
(F)

Animal Model Reference

ZW4864 Oral (p.o.) 83% C57BL/6 mice [1]

Experimental Protocols
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) was the primary

high-throughput screening method used to identify inhibitors of the β-catenin/BCL9 PPI.

Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to

an acceptor bead when they are in close proximity. Biotinylated BCL9 protein is bound to

streptavidin-coated donor beads, and a GST-tagged β-catenin protein is bound to anti-GST-

coated acceptor beads. When β-catenin and BCL9 interact, the beads are brought close

enough for a signal to be generated upon excitation. Small molecule inhibitors that disrupt this

interaction cause a decrease in the signal.

Protocol Outline:

Reagent Preparation: Recombinant biotinylated BCL9 and GST-β-catenin are prepared and

purified. Streptavidin-donor beads and anti-GST acceptor beads are reconstituted according

to the manufacturer's protocol.

Assay Plate Preparation: Test compounds (including CP-868388 and its derivatives) are

serially diluted in assay buffer and dispensed into a 384-well microplate.

Protein Incubation: Biotinylated BCL9 is added to the wells, followed by the addition of GST-

β-catenin. The plate is incubated to allow for protein-protein interaction.

Bead Addition: A suspension of streptavidin-donor beads is added, followed by the addition

of anti-GST acceptor beads. The plate is incubated in the dark to allow for bead-protein

binding.

Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. The signal is

measured as a decrease in luminescence in the presence of an inhibitor.
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Data Analysis: The percentage of inhibition is calculated for each compound concentration,

and IC50 or Ki values are determined by fitting the data to a dose-response curve.

This assay is used to measure the transcriptional activity of the Wnt/β-catenin signaling

pathway in living cells.

Principle: Cells are co-transfected with a plasmid containing a luciferase gene under the control

of a promoter with TCF/LEF binding sites (TOPFlash) and a control plasmid with a mutated

TCF/LEF binding site (FOPFlash). In the presence of active Wnt signaling, β-catenin forms a

complex with TCF/LEF transcription factors, leading to the expression of luciferase. The

amount of light produced is proportional to the pathway's activity.

Protocol Outline:

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, SW480) is cultured and then

transfected with the TOPFlash or FOPFlash reporter plasmids, along with a Renilla

luciferase plasmid for normalization.

Compound Treatment: After transfection, the cells are treated with various concentrations of

the test compound (e.g., ZW4864).

Cell Lysis: Following an incubation period, the cells are lysed to release the luciferase

enzymes.

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer

and a dual-luciferase reporter assay system.

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The

activity of the TOPFlash reporter is compared to the FOPFlash control to determine the

specific effect on Wnt signaling.

This in vivo model is used to assess the anti-tumor efficacy of a compound in a more clinically

relevant setting.

Protocol Outline:
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Tumor Implantation: Tumor fragments from a patient's triple-negative breast cancer are

surgically implanted into the mammary fat pad of immunocompromised mice (e.g.,

SCID/Beige).

Tumor Growth and Randomization: Once the tumors reach a specified size, the mice are

randomized into treatment and control groups.

Compound Administration: The treatment group receives the test compound (e.g., ZW4864)

orally at a predetermined dose and schedule. The control group receives a vehicle.

Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers.

The body weight and overall health of the mice are also monitored.

Pharmacodynamic Analysis: At the end of the study, tumors are harvested to analyze the

expression of β-catenin target genes (e.g., by qPCR or Western blot) to confirm on-target

activity.

Visualizations
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Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of CP-868388.
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AlphaScreen Assay Principle
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Caption: Workflow of the AlphaScreen assay for identifying β-catenin/BCL9 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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